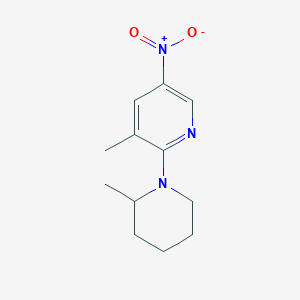
3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine is a heterocyclic compound featuring a piperidine ring and a nitropyridine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both piperidine and nitropyridine rings contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 3-methylpyridine followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions using continuous flow reactors. These methods enhance the efficiency and scalability of the synthesis process, allowing for the production of significant quantities of the compound with consistent quality.
化学反応の分析
Types of Reactions: 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different pharmacological properties.
科学的研究の応用
3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies to understand its interaction with biological targets.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine involves its interaction with specific molecular targets in the body. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring enhances the compound’s ability to bind to receptors and enzymes, modulating their activity and resulting in therapeutic effects.
類似化合物との比較
2-Methyl-5-nitropyridine: Lacks the piperidine ring, resulting in different chemical and biological properties.
3-Methyl-2-(2-methylpiperidin-1-yl)pyridine:
2-(2-Methylpiperidin-1-yl)-5-nitropyridine: Similar structure but with different substitution patterns, leading to variations in activity.
Uniqueness: 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine is unique due to the combination of the piperidine and nitropyridine moieties, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
3-methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9-7-11(15(16)17)8-13-12(9)14-6-4-3-5-10(14)2/h7-8,10H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIYBHHGHIYXBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC=C(C=C2C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(3-chlorothiophen-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrrole-3-carbonitrile](/img/structure/B2393713.png)
![N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2393716.png)
![2-(adamantan-1-yl)-N-(2-methoxyethyl)-2-[(4-nitrophenyl)formamido]acetamide](/img/structure/B2393717.png)
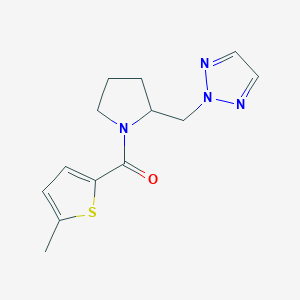
![N,1-Dimethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B2393723.png)
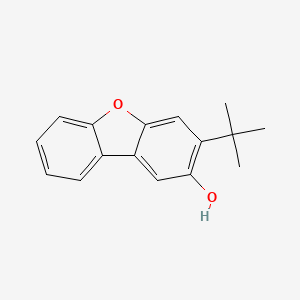
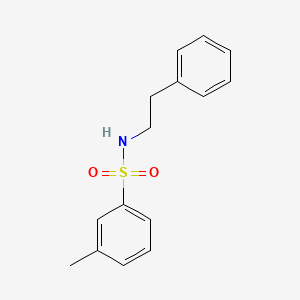
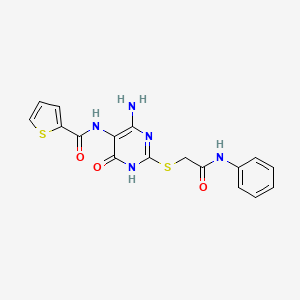
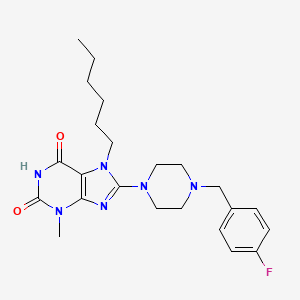
![exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hemioxalate](/img/structure/B2393731.png)
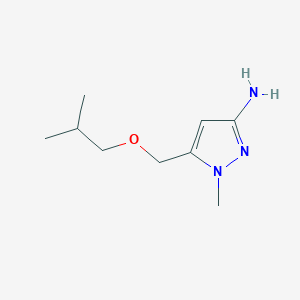
![3-Chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B2393733.png)
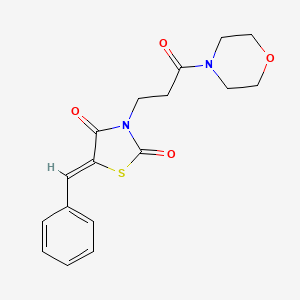
![2,5-dichloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2393735.png)
